molecular formula C24H41BO6 B8380500 2-(2,5-Bis(2-(ethoxymethoxy)propan-2-yl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(2,5-Bis(2-(ethoxymethoxy)propan-2-yl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No. B8380500
M. Wt: 436.4 g/mol
InChI Key: QXEBIFTTZDKUFP-UHFFFAOYSA-N
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Patent
US08546357B2

Procedure details

To a solution of 2-(2,5-bis(2-(ethoxymethoxy)propan-2-yl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (510 mg) in THF (15 mL) was added 6 N HCl (3.8 mL). The reaction mixture was stirred at rt for 5 h, and extracted with DCM (200 mL×2). The combined organic layers were washed with brine, dried over Na2SO4, filtered and concentrated under reduced pressure. The residue was purified by Combiflash to give 6-(2-hydroxypropan-2-yl)-3,3-dimethylbenzo-[c][1,2]oxaborol-1(3H)-ol [112 mg, yield 45% (2 steps, step 5 and 6)] as a white solid. 1H NMR (400 MHz, DMSO-d6) δ 8.93 (s, 1H), 7.77 (s, 1H), 7.57 (d, J=8.0 Hz, 1H), 7.32 (d, J=8.0 Hz, 1H), 4.98 (s, 1H), 1.43 (s, 12H) ppm; HPLC purity: 94.6% at 220 nm and 100% at 254 nm; MS: m/z=203.1 (M−17, ESI+).
Name
Quantity
3.8 mL
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][CH2:4][O:5][C:6]([C:9]1[CH:14]=[CH:13][C:12]([C:15]([O:18]COCC)(C)[CH3:16])=[CH:11][C:10]=1[B:23]1[O:27][C:26]([CH3:29])([CH3:28])[C:25]([CH3:31])([CH3:30])[O:24]1)([CH3:8])[CH3:7])[CH3:2].Cl>C1COCC1>[CH2:1]([O:3][CH2:4][O:5][C:6]([C:9]1[CH:14]=[CH:13][C:12]([C:15](=[O:18])[CH3:16])=[CH:11][C:10]=1[B:23]1[O:27][C:26]([CH3:29])([CH3:28])[C:25]([CH3:30])([CH3:31])[O:24]1)([CH3:7])[CH3:8])[CH3:2]

Inputs

Step One
Name
Quantity
510 mg
Type
reactant
Smiles
C(C)OCOC(C)(C)C1=C(C=C(C=C1)C(C)(C)OCOCC)B1OC(C(O1)(C)C)(C)C
Name
Quantity
3.8 mL
Type
reactant
Smiles
Cl
Name
Quantity
15 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at rt for 5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with DCM (200 mL×2)
WASH
Type
WASH
Details
The combined organic layers were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by Combiflash

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
C(C)OCOC(C)(C)C1=C(C=C(C=C1)C(C)=O)B1OC(C(O1)(C)C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 112 mg
YIELD: PERCENTYIELD 45%
YIELD: CALCULATEDPERCENTYIELD 26.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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